, also known as eryngial or (2E)-dodecenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). participates in a number of enzymatic reactions. In particular, can be biosynthesized from trans-2-dodecene. can also be converted into trans-2-dodecenoic acid. is a sweet, aldehydic, and citrus tasting compound that can be found in a number of food items such as nuts, citrus, root vegetables, and milk and milk products. This makes a potential biomarker for the consumption of these food products.

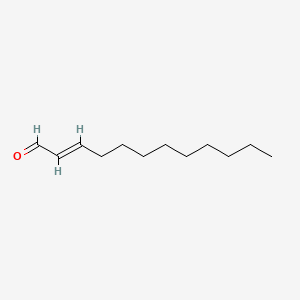

(E)-dodec-2-enal is a trans-2,3-unsaturated fatty aldehyde that is (E)-dodec-2-ene in which the allylic methyl group has been oxidised to the corresponding aldehyde. It has a role as an anthelminthic drug, a plant metabolite and an antibacterial agent. It is a trans-2,3-unsaturated fatty aldehyde and a long-chain fatty aldehyde. It derives from a hydride of a trans-2-dodecene.

trans-2-Dodecenal

CAS No.: 20407-84-5

Cat. No.: VC7841967

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20407-84-5 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | (E)-dodec-2-enal |

| Standard InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ |

| Standard InChI Key | SSNZFFBDIMUILS-ZHACJKMWSA-N |

| Isomeric SMILES | CCCCCCCCC/C=C/C=O |

| SMILES | CCCCCCCCCC=CC=O |

| Canonical SMILES | CCCCCCCCCC=CC=O |

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Structure

trans-2-Dodecenal (CAS No. 20407-84-5) is systematically named (E)-2-dodecenal, denoting a 12-carbon chain with a trans-configured double bond at the C2 position and an aldehyde functional group at C1 . Its molecular formula, , corresponds to a molecular weight of 182.30 g/mol . The stereochemistry of the double bond critically influences its reactivity and biological activity, as evidenced by its distinct odor profile and interactions with biological targets.

Physicochemical Characteristics

Key physical properties include:

The compound’s insolubility in water and high thermal stability make it suitable for applications in high-temperature processes.

Synthesis and Natural Occurrence

Biosynthetic Pathways

trans-2-Dodecenal occurs naturally in Eryngium foetidum (culantro) and Coriandrum sativum (coriander), where it contributes to their characteristic aroma. In these plants, it is synthesized via the lipoxygenase pathway, involving the oxidation of linoleic acid followed by cleavage by hydroperoxide lyases.

Industrial Synthesis

Commercial production typically employs the condensation of decanal with acetaldehyde under basic conditions, yielding a mixture of stereoisomers that are separated via fractional distillation . Recent advances in catalytic asymmetric synthesis have improved trans-isomer selectivity, achieving >95% enantiomeric excess in optimized systems .

Emerging Research Frontiers

Antimicrobial Activity

Recent studies highlight efficacy against Staphylococcus aureus (MIC = 125 µg/mL) and Candida albicans (MIC = 250 µg/mL), mediated by membrane disruption and reactive oxygen species generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume